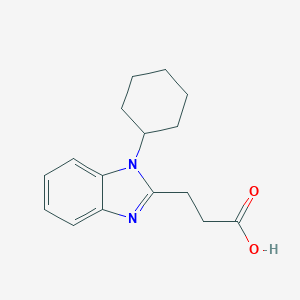
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPB is a derivative of benzimidazole and has been shown to exhibit biological activity in various studies.
作用机制
The mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is not fully understood, but several studies have provided insights into its biological activity. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit several biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit antioxidant activity. In a study conducted by Wang et al. (2020), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to protect against oxidative stress-induced damage in rat liver cells. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid increased the activity of antioxidant enzymes and reduced the production of reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in lab experiments is its relatively simple synthesis method. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can vary depending on the experimental conditions, which can make it challenging to interpret the results of studies.
未来方向
There are several future directions for research on 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. One area of interest is the development of novel synthetic methods for 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid that can improve the yield and purity of the product. Another area of research is the optimization of the experimental conditions for studying the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid and its potential therapeutic applications.
合成方法
The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid involves the reaction of 1-cyclohexyl-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions.
科学研究应用
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. In a study conducted by Zhang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to reduce inflammation in a mouse model of acute lung injury. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid inhibited the production of pro-inflammatory cytokines and reduced the infiltration of immune cells in the lungs.
Another area of research has been the potential use of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in the treatment of cancer. In a study conducted by Wang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to inhibit the growth of cancer cells in vitro and in vivo. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid induced cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
3-(1-cyclohexylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
InChI 键 |
FMGDEWIOIMGMBE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
规范 SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)


![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)


![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
